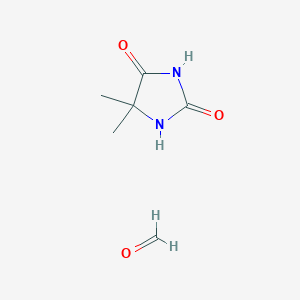
5,5-dimethylimidazolidine-2,4-dione;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethylimidazolidine-2,4-dione;formaldehyde, is a water-soluble polymer widely used in various industries. This compound is known for its excellent antimicrobial and preservative properties, making it a valuable component in cosmetics, personal care products, and water treatment applications.
Vorbereitungsmethoden
The synthesis of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione involves reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. This reaction results in the formation of a water-soluble polymer. The industrial production methods are designed to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
5,5-dimethylimidazolidine-2,4-dione;formaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-dimethylimidazolidine-2,4-dione;formaldehyde has a wide range of scientific research applications:
Chemistry: Used as a preservative and antimicrobial agent in various chemical formulations.
Biology: Employed in biological research for its antimicrobial properties.
Industry: Utilized in cosmetics, personal care products, and water treatment for its preservative properties.
Wirkmechanismus
The compound exerts its effects by releasing formaldehyde, a highly effective antimicrobial agent. Formaldehyde works by cross-linking bacterial proteins, preventing their growth and replication. This mechanism is crucial for its preservative and antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
5,5-dimethylimidazolidine-2,4-dione;formaldehyde is unique due to its combination of antimicrobial and preservative properties. Similar compounds include:
Hydantoin, 5,5-dimethyl-: Known for its antimicrobial properties.
Dimethylhydantoin: Another compound with similar antimicrobial effects.
1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares similar chemical structure and properties
These compounds highlight the uniqueness of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione in terms of its specific applications and effectiveness.
Eigenschaften
CAS-Nummer |
26811-08-5 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
InChI-Schlüssel |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
Key on ui other cas no. |
26811-08-5 |
Synonyme |
dimethylhydantoin-formaldehyde resin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















